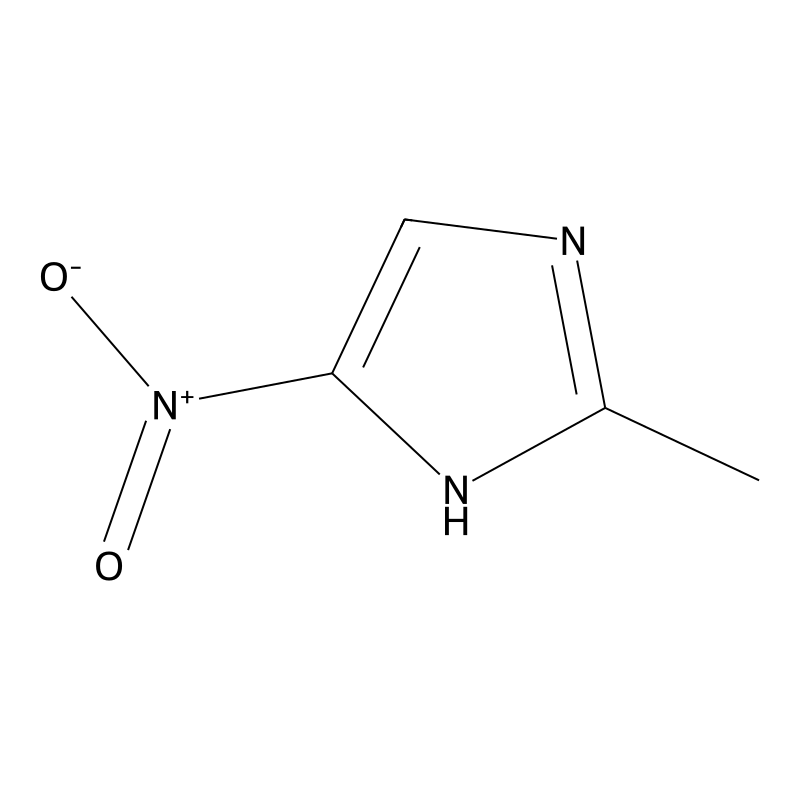2-Methyl-5-nitroimidazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Medical Research:
- Antimicrobial properties: Researchers have investigated 2-M-5-NI for its potential antibacterial and antiprotozoal activities. However, it is not currently used as a clinical treatment due to concerns about its safety and efficacy compared to other available medications. [Source: National Institutes of Health, ]
Chemical Research:
- Synthesis of other compounds: 2-M-5-NI serves as a precursor for the synthesis of various other nitroimidazole derivatives, which are a class of compounds with diverse applications in medicine and materials science. [Source: American Chemical Society, ]
Environmental Research:
2-Methyl-5-nitroimidazole is a heterocyclic compound characterized by a five-membered aromatic ring containing nitrogen atoms. Its chemical formula is , and it features a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring. This compound is part of the nitroimidazole family, which has garnered attention for its biological activities, particularly in antimicrobial and antiprotozoal applications. The unique structure of 2-methyl-5-nitroimidazole contributes to its reactivity and interaction with biological systems, making it a subject of extensive research in medicinal chemistry .
The biological activity of 2-methyl-5-nitroimidazole is significant, particularly against anaerobic bacteria and protozoa. The nitro group at the 5-position is crucial for its antimicrobial efficacy, as it facilitates the formation of free radicals that damage microbial DNA. Studies have shown that this compound exhibits potent activity against pathogens like Trichomonas vaginalis and Giardia lamblia, making it a valuable agent in treating infections caused by these organisms . Furthermore, its derivatives are widely used in clinical settings for their therapeutic properties.
Several methods exist for synthesizing 2-methyl-5-nitroimidazole. One common approach involves the reaction of 2-methylimidazole with nitric acid or other nitrating agents to introduce the nitro group. Another method includes the use of ethylene oxide in a controlled reaction environment to yield derivatives such as 2-methyl-5-nitroimidazole-1-ethanol . The synthesis can also be achieved through multi-step processes that involve intermediate compounds, facilitating the introduction of various substituents.
2-Methyl-5-nitroimidazole has diverse applications, primarily in pharmaceuticals. It is utilized as an active ingredient in medications for treating infections caused by anaerobic bacteria and protozoa. Its derivatives are also explored for use as bioreductive agents in cancer therapy, where they enhance the efficacy of radiation treatment by selectively targeting hypoxic tumor cells . Additionally, its chemical properties make it a candidate for various synthetic applications in organic chemistry.
Interaction studies involving 2-methyl-5-nitroimidazole focus on its binding affinity to biological macromolecules such as DNA and proteins. The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of covalent bonds that disrupt microbial DNA replication. Research indicates that modifications to its structure can significantly influence its binding properties and biological activity, highlighting the importance of structure-activity relationships in drug design .
Several compounds share structural similarities with 2-methyl-5-nitroimidazole, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Metronidazole | Nitro group at position 5 | Antimicrobial against anaerobic bacteria |
| Tinidazole | Similar imidazole framework | Effective against protozoa |
| Ornidazole | Contains an ether linkage | Antimicrobial properties |
| Secnidazole | N-substituted derivative | Used for treating protozoal infections |
Uniqueness: While all these compounds belong to the nitroimidazole family and exhibit antimicrobial properties, 2-methyl-5-nitroimidazole's specific structural configuration allows for distinct reactivity patterns and biological interactions compared to its analogs. Its unique methyl substitution at position 2 enhances lipophilicity, potentially improving tissue penetration and bioavailability .
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H302 (98.21%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
88054-22-2








